molecular formula C17H18ClNO5S B7706478 Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B7706478
M. Wt: 383.8 g/mol
InChI Key: OJKLNXXSDVHIPE-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with a sulfonamide group, a phenoxy group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methylbenzenesulfonamide with 4-hydroxyphenoxyacetic acid in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or ester groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or phenolic compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[4-[(5-chloro-2-methylanilino)sulfonyl]phenoxy]acetate: Similar structure but with an anilino group instead of a sulfonamide group.

    4-Chloro-2-methylphenyl sulfonamide: Lacks the phenoxy and ester groups, making it less versatile.

    Ethyl 4-chloro-2-methylphenoxyacetate: Lacks the sulfonamide group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-3-23-17(20)11-24-14-6-8-15(9-7-14)25(21,22)19-16-10-13(18)5-4-12(16)2/h4-10,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKLNXXSDVHIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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